molecular formula C6H4IN3O B13085574 3-Iodoimidazo[1,2-b]pyridazin-6(5H)-one

3-Iodoimidazo[1,2-b]pyridazin-6(5H)-one

Cat. No.: B13085574
M. Wt: 261.02 g/mol
InChI Key: CJBZTUGEOHGUDN-UHFFFAOYSA-N
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Description

3-Iodoimidazo[1,2-b]pyridazin-6(5H)-one is a heterocyclic compound that features an imidazo[1,2-b]pyridazine core with an iodine atom at the 3-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodoimidazo[1,2-b]pyridazin-6(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-chloro-3-iodoimidazo[1,2-b]pyridazine with tert-butyl (2-(methylamino)ethyl)carbamate in the presence of potassium fluoride (KF) and dimethyl sulfoxide (DMSO) as the solvent . The reaction is carried out at room temperature and monitored by thin-layer chromatography (TLC) using silica gel plates .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-Iodoimidazo[1,2-b]pyridazin-6(5H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom at the 3-position can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

    Cyclization Reactions: It can be involved in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom.

Mechanism of Action

The mechanism of action of 3-Iodoimidazo[1,2-b]pyridazin-6(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, derivatives of this compound have been shown to inhibit the mammalian target of rapamycin (mTOR) pathway, which is crucial for cell growth and proliferation . The inhibition occurs through the binding of the compound to the ATP-binding site of mTOR, preventing its activation and subsequent downstream signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Iodoimidazo[1,2-b]pyridazin-6(5H)-one is unique due to the presence of the iodine atom, which can be selectively substituted to create a variety of derivatives. This flexibility makes it a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents.

Properties

Molecular Formula

C6H4IN3O

Molecular Weight

261.02 g/mol

IUPAC Name

3-iodo-5H-imidazo[1,2-b]pyridazin-6-one

InChI

InChI=1S/C6H4IN3O/c7-4-3-8-5-1-2-6(11)9-10(4)5/h1-3H,(H,9,11)

InChI Key

CJBZTUGEOHGUDN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(N2NC1=O)I

Origin of Product

United States

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